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The table below summarizes the fundamental chemical and structural information for (+)-cinchonaminone.

Property Description

IUPAC Name (3R,4S)-4-Ethenyl-3-[(1S)-1-hydroxy-1-(1H-indol-3-yl)ethyl]piperidine [1]

Chemical Class Indole alkaloid [1]

Plant Source Cinchona Cortex (Cinchona bark) [1]

Key Structural Feature Indole ring fused to a cis-3,4-disubstituted piperidine ring [1]

Absolute Configuration (3R,4S) in the piperidine ring (determined by total synthesis) [1]

Synthesis and Structural Determination

The absolute configuration of naturally occurring (+)-cinchonaminone, previously estimated as (3R,4S)

based on biosynthetic pathways, was conclusively confirmed through an enantioselective total synthesis. The

key steps in this synthesis are illustrated below, highlighting the construction of its chiral core [1].
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Synthetic route to (+)-cinchonaminone, highlighting key stereoselective steps [1].

Analytical and Extraction Methods

Analyzing Cinchona alkaloids from plant or tissue culture material requires specific methods to separate

them from interfering compounds like anthraquinones [2].

Extraction: A multi-step liquid-liquid extraction is effective. The process involves initial acidification of
the sample (pH=2) and chloroform extraction to remove impurities. The aqueous layer is then

alkalinized, and alkaloids are extracted back into chloroform. Further purification can be achieved by
re-extracting into acidic aqueous solution and final alkalization and extraction [2].

Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is widely
used for quantifying individual alkaloids. An ion-pairing HPLC system can achieve baseline

separation of (+)-cinchonaminone from other major quinoline alkaloids (quinine, quinidine,
cinchonine, cinchonidine) and their dihydro analogs [2].

Pharmacological Activity and Derivatives

(+)-Cinchonaminone was initially reported to inhibit monoamine oxidase (MAO) derived from bovine

plasma with an IC₅₀ value of 31.7 μM [1]. MAO is a target for treating central nervous system disorders like

depression and Parkinson's disease [1].

Structure-Activity Relationship (SAR) Studies: Structurally simplified derivatives of (+)-
cinchonaminone, designed without chiral centers, have been synthesized. Some of these analogs
demonstrated significantly stronger MAO inhibitory activity than the parent natural product,

providing valuable insights for designing more potent inhibitors [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.sciencedirect.com/topics/chemistry/cinchonamine
https://www.smolecule.com/products/b14480047#what-is-cinchonaminone
https://www.smolecule.com/products/b14480047#what-is-cinchonaminone
https://www.smolecule.com/products/b14480047#what-is-cinchonaminone
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s14480047?utm_src=pdf-bulk
https://www.smolecule.com/products/s14480047?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

